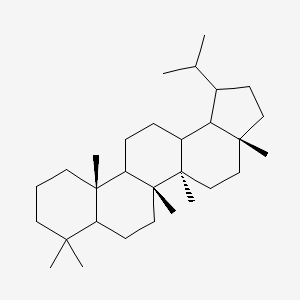

gamma-Lupane

Description

Overview of Pentacyclic Triterpenoids and Their Significance in Natural Product Chemistry

Pentacyclic triterpenoids are a large and structurally diverse class of natural products derived from the 30-carbon precursor squalene (B77637). jscimedcentral.com These compounds are widespread in the plant kingdom, found in the leaves, bark, and fruit peels of many plants, as well as in some fungi. ekb.egresearchgate.netresearchgate.net They are considered secondary metabolites and play various roles in plants, including acting as structural components of membranes and participating in defense mechanisms. researchgate.netresearchgate.net

The basic structure of a pentacyclic triterpenoid (B12794562) consists of five fused rings. nih.gov Variations in this core structure, including the type of carbon skeleton and the presence of different functional groups, give rise to a vast array of compounds with diverse biological activities. rsc.orgresearchgate.net This structural diversity has made pentacyclic triterpenoids a significant area of focus in natural product chemistry, with researchers continually exploring their potential for the development of new therapeutic agents. researchgate.netmdpi.com

Historical Trajectories and Milestones in Lupane (B1675458) Research

The study of lupane-type triterpenoids has a history that dates back to the late 18th century. One of the earliest significant milestones was the isolation of betulin (B1666924) from the bark of the white birch (Betula papyrifera) in 1788. orientjchem.orgproquest.com For a long period, research primarily focused on the isolation and structural elucidation of these compounds from various plant sources.

A pivotal moment in lupane research came with the discovery of the anti-HIV activity of betulinic acid in the mid-1990s. nih.gov This finding sparked a surge of interest in the pharmacological potential of lupane derivatives and led to extensive research into their various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net Subsequent research has focused on the semi-synthesis of novel derivatives to enhance their therapeutic properties and bioavailability. mdpi.comnih.gov

Classification and Core Structural Features within the Lupane Family

The lupane family is a specific class of pentacyclic triterpenoids characterized by a 6-6-6-6-5 ring system. preprints.org This core structure, known as the lupane skeleton, is the defining feature of this group of compounds. nih.gov

The classification within the lupane family is based on the different functional groups attached to this fundamental skeleton. Key members of the lupane family include:

Lupeol (B1675499): Contains a hydroxyl group at the C-3 position and an isopropenyl group at the C-19 position. mdpi.com

Betulin: Characterized by hydroxyl groups at both the C-3 and C-28 positions. researchgate.net

Betulinic acid: Possesses a hydroxyl group at C-3 and a carboxylic acid group at the C-28 position. mdpi.com

The table below summarizes the core structural features of these key lupane triterpenoids.

| Compound | C-3 Substituent | C-28 Substituent |

| Lupeol | Hydroxyl (-OH) | Isopropenyl |

| Betulin | Hydroxyl (-OH) | Hydroxymethyl (-CH2OH) |

| Betulinic acid | Hydroxyl (-OH) | Carboxylic acid (-COOH) |

The specific arrangement and type of these functional groups significantly influence the biological activity of each compound. preprints.org Further modifications of these core structures continue to be an active area of research for the development of new bioactive molecules. mdpi.comresearcher.life

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H52 |

|---|---|

Molecular Weight |

412.7 g/mol |

IUPAC Name |

(1S,3aR,5aR,5bR,11aS)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene |

InChI |

InChI=1S/C30H52/c1-20(2)21-12-16-27(5)18-19-29(7)22(25(21)27)10-11-24-28(6)15-9-14-26(3,4)23(28)13-17-30(24,29)8/h20-25H,9-19H2,1-8H3/t21-,22?,23?,24?,25?,27+,28-,29+,30+/m0/s1 |

InChI Key |

NKMDIWKRKQFYPH-BYFOKHJKSA-N |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@]2(C1C3CCC4[C@]5(CCCC(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C |

Canonical SMILES |

CC(C)C1CCC2(C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C)C |

Synonyms |

lupane |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Lupane Type Compounds

Botanical Sources and Phytochemical Investigations of Lupane (B1675458) Triterpenoids

Lupane-type triterpenoids are found across a multitude of plant families. researchgate.net Prominent families known to contain these compounds include:

Amaranthaceae: Species such as Chenopodium hybridum and Amaranthus patula have been identified as sources of triterpenoid (B12794562) saponins (B1172615), which can include lupane skeletons. ontosight.ai

Asteraceae: Plants like Brachyscome angustifolia and Tripolium pannonicum are also known to contain these compounds. ontosight.ai

Betulaceae: This family, particularly the genus Betula (birch), is one of the most well-known and abundant sources of lupane triterpenoids like betulin (B1666924). thescipub.comresearchgate.net

Celastraceae: The genus Euonymus is a rich source, with numerous lupane derivatives isolated from species like Euonymus carnosus. acs.org

Fabaceae: This large family includes species such as Acacia polyacantha and Abrus canescens, which produce triterpenoid saponins with lupane structures. ontosight.ai

Lamiaceae: Many spices and medicinal plants in this family, including rosemary (Rosmarinus officinalis), contain lupane-type triterpenes. nih.govmdpi.com

Rosaceae: This family also contributes to the botanical sources of lupane triterpenoids. rsc.org

Table 1: Plant Families with Notable Occurrence of Lupane-Type Triterpenoids

| Family | Examples of Genera/Species | Reference |

| Amaranthaceae | Chenopodium hybridum, Amaranthus patula | ontosight.ai |

| Asteraceae | Brachyscome angustifolia, Tripolium pannonicum | ontosight.ai |

| Betulaceae | Betula spp. (Birch) | thescipub.comresearchgate.net |

| Celastraceae | Euonymus carnosus | acs.org |

| Fabaceae | Acacia polyacantha, Abrus canescens | ontosight.ai |

| Lamiaceae | Rosmarinus officinalis (Rosemary) | nih.govmdpi.com |

| Rosaceae | Potentilla discolor | plos.org |

| Sapotaceae | Various species | ontosight.ai |

| Quillajaceae | Quillaja brasiliensis | ontosight.ai |

Several plant species are particularly recognized for their high content of specific lupane triterpenoids, making them important natural reservoirs for these compounds.

Betula species (Birch): The bark of white birch trees, such as Betula pendula and Betula platyphylla, is an exceptionally rich source of betulin, with concentrations that can reach up to 30% of the bark's dry weight. nih.gov It also contains betulinic acid. nih.gov

Platanus acerifolia (London Plane Tree): The bark of this tree is a significant source of betulinic acid. nih.gov

Diospyros melanoxylon: The stem bark of this plant contains both lupeol (B1675499) and betulin. akjournals.com

Ziziphus species: Plants like Ziziphus vulgaris and Ziziphus spina-christi are known to contain lupane-type triterpenoids, including betulinic acid, lupeol, and betulin. nih.govorientjchem.org

Acanthopanax gracilistylus: The leaves of this plant have been found to contain various lupane triterpenoids. mdpi.com

Potentilla discolor: The whole plant has been a source for the isolation of new C-27-carboxylated-lupane-triterpenoid derivatives. plos.org

Identification in Microbial and Fungal Metabolites

While less common than in plants, lupane-type triterpenoids have also been identified as metabolites of certain fungi. This is significant because microbial biotransformation can be a valuable tool for producing novel derivatives. nih.gov

Inonotus obliquus (Chaga mushroom): This fungus, which grows on birch trees, is known to contain lupane triterpenoids, including betulin and betulinic acid, likely assimilated from its host. nih.gov

Chaetomium longirostre: This fungus has been used in microbial transformation studies of betulin and betulonic acid, yielding new seco-lupane derivatives. acs.orgscite.airesearchgate.net

Other Fungi: Various fungi, including species of Cunninghamella, Armillaria, and Rhodotorula, have shown high conversion rates in the biotransformation of lupane-type triterpenoids. thescipub.com Fungi are often effective biocatalysts for these transformations due to their tolerance to the antibacterial properties of some triterpenoids. thescipub.com

Advanced Extraction and Purification Protocols for Lupane Derivatives

The isolation of pure lupane-type compounds from their natural sources requires a combination of efficient extraction and sophisticated purification techniques.

The choice of solvent and extraction method is critical for maximizing the yield of lupane triterpenoids.

Soxhlet Extraction: This is a classic and effective method. For instance, dichloromethane-methanol (1:1) has been used in a Soxhlet apparatus to extract lupeol and betulin from Diospyros melanoxylon stem bark. akjournals.com

Reflux Extraction: Heating a sample with a solvent under reflux is another common technique. An optimized method for extracting total triterpenoids from Rosa odorata var. gigantea roots involved using 80% ethanol (B145695) at 80°C. bvsalud.org Similarly, reflux with methanol (B129727) has been used as a preliminary extraction step for various plant parts. nih.gov

Ultrasonic-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to enhance extraction efficiency, often at lower temperatures and with shorter extraction times. For Ganoderma lucidum, UAE with a solvent-to-material ratio of 27:1 mL/g for 55 minutes was found to be more efficient than hot water extraction. vjs.ac.vn For loquat peel, optimal conditions were found to be 65% ethanol, an ultrasonic time of 40 minutes, and a temperature of 30°C. mdpi.com

Solvent Partitioning: After an initial broad extraction (e.g., with ethanol or methanol), the crude extract is often suspended in a water-alcohol mixture and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), or ethyl acetate (B1210297), to separate compounds based on their polarity. plos.orgmdpi.com

Table 2: Comparison of Extraction Techniques for Lupane Triterpenoids

| Extraction Technique | Typical Solvents | Key Parameters | Plant/Fungal Source Example | Reference |

| Soxhlet Extraction | Dichloromethane-methanol (1:1) | Extraction time (e.g., 14-24h) | Diospyros melanoxylon | akjournals.com |

| Reflux Extraction | 80% Ethanol | Temperature (e.g., 80°C), Time (e.g., 2h), Number of cycles | Rosa odorata var. gigantea | bvsalud.org |

| Ultrasonic-Assisted Extraction (UAE) | 65-85% Ethanol | Time (40-51 min), Temperature (30-43°C), Power (160-480W) | Loquat, Ganoderma lucidum | vjs.ac.vnmdpi.com |

| Accelerated Solvent Extraction (ASE) | Various organic solvents | High temperature and pressure | Various plant materials | mdpi.com |

Following initial extraction, chromatography is indispensable for the separation and purification of individual lupane derivatives.

Column Chromatography (CC): This is the most fundamental purification technique. Silica gel is commonly used as the stationary phase, with elution performed using a gradient of solvents, typically starting with non-polar solvents like hexane (B92381) or petroleum ether and gradually increasing the polarity with ethyl acetate, dichloromethane, or methanol. plos.orgorientjchem.org Macroporous resins, such as AB-8, are also used for preliminary purification of crude extracts. newswise.com

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a versatile technique used for both the quantification and separation of triterpenoids. For example, lupeol and betulin have been quantified using HPTLC with a mobile phase of ethyl acetate-hexane (1.8:8.2, v/v). akjournals.com

Reversed-Phase Chromatography: For separating closely related triterpenic acids like betulinic and oleanolic acids, reversed-phase chromatography using a C30 stationary phase with a mobile phase of methanol/acetonitrile (B52724) has proven effective. ua.pt

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This advanced technique provides superior separation for complex mixtures and is particularly useful for distinguishing between isomers, such as 18α(H)- and 18β(H)-oleanane and lupane. nih.gov

Emerging Isolation Methodologies for Lupane-Type Compounds

The pursuit of higher efficiency, increased purity, and environmentally sustainable practices has driven the development of novel methodologies for the isolation of lupane-type compounds and other triterpenoids. These emerging techniques offer significant advantages over traditional methods like Soxhlet and maceration, which are often characterized by long extraction times, high energy consumption, and the use of large volumes of organic solvents. nih.govbiotechnologia-journal.org Modern approaches, including Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE), represent a shift towards "green extraction" principles. nih.gov

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction operates on the principle of using microwave energy to rapidly heat the solvent and plant matrix. nih.gov This process creates localized high pressure and temperature, causing the plant cell walls to rupture and release their contents into the solvent. The key benefits of MAE include significantly reduced extraction times, lower solvent consumption, and often higher extraction yields compared to conventional techniques. nih.govcabidigitallibrary.org

Research has demonstrated the effectiveness of MAE for various triterpenoids. In a study on Centella asiatica, MAE was able to double the yield of pentacyclic triterpenes compared to the heat reflux method. cabidigitallibrary.org Similarly, for extracting triterpene acids from Davilla rugosa and Eriope blanchetii, MAE proved more efficient than maceration under heating. benthamdirect.com The efficiency of MAE is influenced by several factors, including microwave power, extraction time, solvent type, and the solid-to-liquid ratio. nih.gov

Table 1: Research Findings on Microwave-Assisted Extraction (MAE) of Triterpenoids

| Plant Source | Target Compounds | Optimal Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Lactuca indica | Total Triterpenoids | Solvent: Ethanol; Solid-Liquid Ratio: 1:20 g/mL; Power: 400 W; Time: 60 min | Achieved a total triterpenoid content of 29.17 mg/g. nih.gov | nih.gov |

| Centella asiatica | Pentacyclic Triterpenes | Solvent: Absolute Ethanol; Power: 600 W; Temperature: 75°C | Yield was up to twice that of the heat reflux method and was less time-consuming. cabidigitallibrary.org | cabidigitallibrary.org |

| Diospyros kaki (leaves) | Total Triterpenoids | Solvent: 60.27% Ethanol; Solid-Liquid Ratio: 22.26; Power: 365.3 W; Time: 13.05 min | Found to be the most effective method compared to Soxhlet, reflux, and ultrasound-assisted extraction. researchgate.net | researchgate.net |

| Momordica charantia | Cucurbitane-Type Triterpenoids | Not specified | MAE demonstrated higher extraction efficiency compared to ultrasound-assisted extraction. mdpi.com | mdpi.com |

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction, or sonication, utilizes high-frequency sound waves that generate cavitation bubbles within the extraction solvent. newswise.commdpi.com The collapse of these bubbles near the plant material creates microjets that disrupt cell walls, thereby enhancing mass transfer and accelerating the extraction process. newswise.commdpi.com UAE is considered an environmentally friendly and efficient method, often leading to higher yields in shorter times with reduced energy input. newswise.com

The efficacy of UAE has been validated for the extraction of triterpenoids from various plant sources. For instance, when extracting triterpenoids from Ganoderma lucidum, UAE was found to be more effective than both heat-assisted extraction and the standard Soxhlet procedure. rsc.org The optimization of UAE parameters—such as ultrasonic power, temperature, time, and solvent choice—is crucial for maximizing the extraction yield. mdpi.com

Table 2: Research Findings on Ultrasound-Assisted Extraction (UAE) of Triterpenoids

| Plant Source | Target Compounds | Optimal Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Ganoderma lucidum | Triterpenoids and Phenolic Compounds | Solvent: 89.5% Ethanol; Power: 100.0 W; Time: 40 min | UAE was the most effective technique, resulting in an extract with 435.6 ± 21.1 mg/g of triterpenes. rsc.org | rsc.org |

| Carya cathayensis (husks) | Triterpenoids | Solvent: 75% Ethanol with Span-80; Power: 300 W | The optimized extraction yield was 33.92 ± 0.52 mg/g DW. newswise.com | newswise.com |

| Hedera helix (leaves) | Saponins | Solvent: 80% Ethanol; Ratio: 1:20 (w:v); Temperature: 50°C; Time: 60 min; Amplitude: 40% | UAE proved to be a very efficient technique for saponin (B1150181) extraction compared to conventional methods. mdpi.com | mdpi.com |

| Edible Seeds (quinoa, lupin, etc.) | Saponins | Solvent: Ethanol | Shown to be an efficient method for obtaining saponin-rich extracts. nih.gov | nih.gov |

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction is a green technology that employs a fluid above its critical temperature and pressure as the extraction solvent. researchgate.netscirp.org Carbon dioxide (CO2) is the most commonly used supercritical fluid due to its non-toxic, non-flammable nature, low cost, and accessible critical point (31.04°C and 73.8 bar). scirp.org The solvating power of supercritical CO2 can be precisely controlled by modifying the pressure and temperature, allowing for selective extraction. ua.pt To enhance the extraction of more polar compounds like triterpenoids, a modifier or co-solvent such as ethanol or ethyl acetate is often added to the CO2. ua.ptresearchgate.net

SFE has been successfully applied to the extraction of lupane-type triterpenoids. Studies on Acacia dealbata bark demonstrated that SFE could be optimized to target specific compounds like lupenyl acetate and lupenone. ua.ptresearchgate.net The selectivity of SFE makes it a powerful tool for isolating target compounds from complex plant matrices. researchgate.net

Table 3: Research Findings on Supercritical Fluid Extraction (SFE) of Lupane-Type Triterpenoids

| Plant Source | Target Compounds | Optimal Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Lupinus spp. | Lupane-type Alkaloids | CO2 modified with 10% Methanol | This mixture showed the best yield at a lower temperature compared to other SFE setups and conventional methods. scielo.brscielo.br | scielo.brscielo.br |

| Acacia dealbata (bark) | Lupenyl Acetate, Lupenone | Pressure: 200 bar; Temperature: 40°C; Co-solvent: 5 wt.% Ethyl Acetate | These conditions yielded the highest concentration of triterpenoids. ua.ptresearchgate.net | ua.ptresearchgate.net |

| Acacia dealbata (leaves) | Lupenone, α-amyrin, β-amyrin | Not specified | SFE was found to be selective to lupenone, achieving yields between 2139–3512 mg per kg of leaves. researchgate.net | researchgate.net |

Other Notable Methodologies

Beyond the primary green technologies, other innovative methods are emerging for the efficient isolation and purification of lupane-type compounds.

Subcritical Water Extraction (SWE): This technique uses water at high temperatures (100–374°C) and pressure as the extraction medium. nih.govmdpi.com Under these conditions, water's polarity decreases, allowing it to dissolve non-polar compounds like betulinic acid, offering a non-toxic, environmentally benign alternative to organic solvents. mdpi.com In a study on Centella asiatica, SWE at 250°C and 40 MPa pressure extracted higher amounts of certain triterpenes than methanol at room temperature. nih.gov

Advanced Chromatographic Purification: Following initial extraction, advanced purification steps are often necessary to isolate specific compounds. The use of macroporous resins has proven effective. For example, a Diaion® HP-20 resin was used to create a Centella asiatica extract with a total pentacyclic triterpene content of not less than 65% w/w. cabidigitallibrary.org Similarly, an Ab-8 macroporous resin achieved a 4.3-fold increase in the purity of triterpenoids from Carya cathayensis extracts. newswise.com

Biosynthetic Pathways of Lupane Triterpenoids

Elucidation of the Mevalonate (B85504) Pathway in Squalene (B77637) Precursor Formation

The journey to the lupane (B1675458) skeleton begins with the mevalonate (MVA) pathway, a fundamental metabolic route in eukaryotes, archaea, and some bacteria responsible for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.net These two five-carbon molecules are the universal building blocks for all isoprenoids, including triterpenoids.

The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). chemicalbook.com This is followed by the critical rate-limiting step of the pathway, the reduction of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase (HMGR). researchgate.net Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP. IPP is then isomerized to DMAPP.

Through a series of head-to-tail condensations, IPP and DMAPP are used to build progressively longer isoprenoid chains. Two molecules of IPP are added to DMAPP to form the 15-carbon farnesyl pyrophosphate (FPP). The first committed step towards triterpenoid (B12794562) biosynthesis is the head-to-head condensation of two molecules of FPP, catalyzed by squalene synthase (SQS), to produce the 30-carbon linear hydrocarbon, squalene. nih.gov Squalene then undergoes epoxidation by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256), the direct precursor for the cyclization reactions that give rise to the diverse array of triterpenoid skeletons. wikipedia.org

Table 1: Key Enzymes and Intermediates in the Mevalonate Pathway for Squalene Biosynthesis

| Enzyme | Abbreviation | Substrate(s) | Product |

|---|---|---|---|

| Acetoacetyl-CoA thiolase | AACT | Acetyl-CoA | Acetoacetyl-CoA |

| HMG-CoA synthase | HMGS | Acetoacetyl-CoA, Acetyl-CoA | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| HMG-CoA reductase | HMGR | HMG-CoA | Mevalonate |

| Mevalonate kinase | MVK | Mevalonate, ATP | Mevalonate-5-phosphate |

| Phosphomevalonate kinase | PMK | Mevalonate-5-phosphate, ATP | Mevalonate-5-diphosphate |

| Diphosphomevalonate decarboxylase | MVD | Mevalonate-5-diphosphate, ATP | Isopentenyl pyrophosphate (IPP) |

| Isopentenyl pyrophosphate isomerase | IDI | Isopentenyl pyrophosphate (IPP) | Dimethylallyl pyrophosphate (DMAPP) |

| Farnesyl pyrophosphate synthase | FPS | DMAPP, IPP | Farnesyl pyrophosphate (FPP) |

| Squalene synthase | SQS | Farnesyl pyrophosphate (FPP) | Squalene |

| Squalene epoxidase | SQE | Squalene, NADPH, O₂ | 2,3-Oxidosqualene |

Enzymatic Cyclization Mechanisms Leading to the Lupane Skeleton

The formation of the pentacyclic lupane skeleton is a remarkable enzymatic feat catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), specifically lupeol (B1675499) synthase (LUS). wikipedia.org The cyclization of the linear 2,3-oxidosqualene into a complex polycyclic structure is a highly stereospecific and intricate process.

The reaction is initiated by the protonation of the epoxide ring of 2,3-oxidosqualene, which triggers a cascade of cyclization and rearrangement reactions. This process is believed to proceed through a series of transient carbocation intermediates. The initial cyclization forms a protosteryl cation, which then undergoes a series of 1,2-hydride and methyl shifts, leading to the formation of the dammarenyl cation. nih.gov A subsequent rearrangement and final deprotonation, involving the formation of a five-membered E-ring, ultimately yields the characteristic lupane skeleton in the form of lupeol. nih.gov

Lupeol is considered the parent compound of the lupane-type triterpenoids and serves as the precursor for further structural diversification. nih.gov The enzyme lupeol synthase has been isolated and characterized from various plant species, and its genetic basis has been studied to understand the precise control of this complex cyclization reaction.

Table 2: Key Enzyme in Lupane Skeleton Formation

| Enzyme | Abbreviation | Substrate | Product | Organism Examples |

|---|---|---|---|---|

| Lupeol synthase | LUS | 2,3-Oxidosqualene | Lupeol | Olea europaea, Arabidopsis thaliana, Lotus japonicus |

Post-Cyclization Enzymatic Modifications and Structural Diversification

Following the formation of the fundamental lupane skeleton, a vast array of structurally diverse lupane-type triterpenoids is generated through a series of post-cyclization modifications. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and other enzymes like glycosyltransferases. researchgate.net These modifications, such as hydroxylation, oxidation, and glycosylation, at various positions on the lupane core, are responsible for the wide range of biological activities exhibited by these compounds.

A prominent example of post-cyclization modification is the oxidation of lupeol. The methyl group at the C-28 position of lupeol can be successively oxidized by CYP450 enzymes to a hydroxymethyl group, then to an aldehyde, and finally to a carboxylic acid, yielding betulin (B1666924) and betulinic acid, respectively. nih.gov These two compounds are among the most well-known and extensively studied lupane derivatives. Further hydroxylations can also occur at other positions on the lupane ring system, leading to even greater structural diversity.

Table 3: Examples of Post-Cyclization Modifications of the Lupane Skeleton

| Enzyme Family | Modification Type | Substrate | Product(s) |

|---|---|---|---|

| Cytochrome P450 (CYP716A subfamily) | Oxidation at C-28 | Lupeol | Betulin, Betulinic acid |

| Cytochrome P450 | Hydroxylation | Lupane skeleton | Hydroxylated lupane derivatives |

| Glycosyltransferases | Glycosylation | Lupane aglycones | Lupane glycosides (saponins) |

Genetic and Proteomic Investigations of Lupane Biosynthetic Enzymes

Advances in molecular biology and analytical techniques have enabled detailed investigations into the genetic and proteomic basis of lupane biosynthesis. The genes encoding the enzymes of the mevalonate pathway and the specific oxidosqualene cyclases and cytochrome P450s involved in lupane formation and modification have been identified and characterized in several plant species.

Genomic studies have revealed that the genes for some triterpenoid biosynthetic pathways are organized in biosynthetic gene clusters, where the genes for multiple steps in a pathway are located in close proximity on a chromosome. This clustering is thought to facilitate the co-regulation and inheritance of the entire pathway. Transcriptomic and proteomic analyses have provided insights into the expression patterns of these genes and the accumulation of their corresponding enzymes in different plant tissues and under various environmental conditions.

This research has not only deepened our understanding of the fundamental biology of lupane biosynthesis but has also opened up avenues for the metabolic engineering of plants and microorganisms to enhance the production of valuable lupane triterpenoids for pharmaceutical and other applications.

Synthetic and Semisynthetic Strategies for Gamma Lupane and Its Derivatives

Total Synthesis Approaches to Complex Lupane (B1675458) Triterpenoid (B12794562) Structures

The total synthesis of complex lupane triterpenoids is a highly demanding endeavor due to their stereochemically rich and rigid pentacyclic framework. Constructing the characteristic five-ring system with precise stereocontrol at multiple chiral centers requires lengthy and often low-yielding synthetic sequences. While total synthesis offers the advantage of accessing novel structures not found in nature, its complexity and cost are significant barriers.

As a result, the literature on the total synthesis of the lupane skeleton is limited. The focus of the scientific community has predominantly shifted towards semisynthetic methods, which leverage the abundance of naturally occurring lupane precursors. nih.gov The "chiral pool" of compounds like betulin (B1666924), which can be isolated in large quantities from sources such as birch bark, provides a cost-effective and efficient starting point for creating a diverse library of derivatives. nih.govsciforum.net This approach bypasses the difficult construction of the core lupane scaffold, allowing researchers to concentrate on strategic modifications to fine-tune pharmacological activity.

Semisynthetic Transformations from Readily Available Natural Precursors

Semisynthesis is the most prevalent strategy for generating novel lupane derivatives. This approach uses abundant natural triterpenes, primarily betulin, betulinic acid, and lupeol (B1675499), as starting materials. mdpi.comresearchgate.net These precursors contain reactive functional groups at specific positions on the lupane skeleton, which serve as handles for chemical modification. mdpi.com The primary sites for derivatization are the hydroxyl group at C-3, the carboxyl or hydroxyl group at C-28, and the isopropenyl group at C-19 (or C-20/29 depending on nomenclature). mdpi.comnih.gov

Strategic Derivatization at the C-3 Position of the Lupane Core

The C-3 hydroxyl group on the A-ring is a frequent target for chemical modification to enhance the biological profile of lupane triterpenoids. nih.govdntb.gov.ua Standard reactions at this position include:

Oxidation: The C-3 hydroxyl group is readily oxidized to a ketone using reagents like Jones oxidant, yielding 3-oxo derivatives such as betulone (B1248025) (from lupeol) or betulonic acid (from betulinic acid). sciforum.netrsc.org These keto-derivatives often serve as key intermediates for further modifications.

Esterification and Etherification: The hydroxyl group can be converted into a wide array of esters and ethers. For instance, acetylation of the C-3 hydroxyl in betulinic acid has been shown to slightly increase its cytotoxic potency. core.ac.uk More complex modifications include the introduction of chloroacetyl groups or the attachment of a D-glycerol moiety, which can result in compounds with potent cytotoxic activity and improved solubility. core.ac.ukresearchgate.netresearchgate.net

Nitrogen-containing derivatives: The C-3 ketone can be converted to an oxime, which can then be reduced to form 3α- and 3β-hydroxylamines. These intermediates allow for the synthesis of C3-nitrones and other nitrogen-containing analogues. researchgate.net

Functional Group Modifications at C-17 and C-28 Positions

The C-28 position, bearing a primary hydroxyl group (in betulin) or a carboxylic acid (in betulinic acid), is another critical site for derivatization. nih.govdntb.gov.ua Modifications at this position significantly influence the compound's polarity and interaction with biological targets.

C-28 Hydroxyl/Carboxyl Modifications: The C-28 carboxyl group of betulinic acid can be esterified with various alkyl or functionalized chains. core.ac.uk Both the C-28 hydroxyl of betulin and the carboxyl of betulinic acid can be modified to introduce amides, carbamates, or other moieties. core.ac.ukplos.org For example, C-28-acetylbetulin and C-28-chloroacetylbetulin have shown moderate to good cytotoxic activity. core.ac.uk

C-17 Modifications: While less common, modifications involving the E-ring and the C-17 position have been explored. The synthesis of 28-norlupane derivatives, which lack the C-28 methyl group and may feature a β-hydrogen at C-17, alters the steric and conformational properties of the D/E ring junction. Other research has focused on transformations involving the side chain attached to C-17 to produce compounds with different molecular structures and biological activities. researchgate.net

Introduction of Heterocyclic Moieties and Other Functional Groups on Rings A-E

Fusing or attaching heterocyclic rings to the lupane scaffold is a key strategy to improve pharmacological properties, including bioavailability and target specificity. nih.gov

A-Ring Fused Heterocycles: The A-ring is the most common site for these modifications. Starting from 3-oxo intermediates like betulonic acid, various heterocycles can be introduced at the C-2 and C-3 positions. rsc.org Synthesized derivatives include those containing isoxazole (B147169), pyrazole (B372694), pyrazine (B50134), pyridine, and indole (B1671886) rings. rsc.org For example, a pyrazine derivative of betulonic acid was prepared by reacting it with ethylenediamine. rsc.org Similarly, isoxazole and pyrazole derivatives can be synthesized via a 2-hydroxymethylene adduct followed by condensation with hydroxylamine (B1172632) or hydrazine, respectively. rsc.org

Triazole Conjugates: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is widely used to link 1,2,3-triazole moieties to the lupane core at positions C-2, C-3, C-28, and C-30. mdpi.commdpi.com This method allows for the creation of hybrid molecules with diverse functionalities.

Other Ring Modifications: A-seco derivatives, where the A-ring is opened, have also been synthesized to create compounds with novel structures and activities. tmj.ro

Synthesis of Glycosidic and Saponin (B1150181) Analogues

Glycosylation, the attachment of sugar moieties to the triterpenoid core, is a powerful method to increase water solubility and modulate biological activity. researchgate.net The resulting compounds are known as saponins (B1172615).

Stepwise Glycosidation: The synthesis of lupane-type saponins is often achieved through a stepwise glycosidation approach. uqac.ca This allows for the controlled construction of complex oligosaccharide chains at specific positions. The C-3 and C-28 hydroxyl groups are the primary sites for glycosylation. researchgate.net

Synthesis of Natural and Unnatural Saponins: This strategy has been used to achieve the first total synthesis of naturally occurring betulinic acid saponins, such as those bearing an α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside moiety at the C-3 position. uqac.ca Numerous unnatural saponin analogues have also been created by attaching various monosaccharides (e.g., L-rhamnose, D-mannose, D-arabinose) and disaccharides to the lupane skeleton. researchgate.netorientjchem.org For example, attaching a single L-rhamnoside moiety to the C-28 position of betulin resulted in a compound with moderate cytotoxicity. mdpi.com These studies demonstrate that the structure of the carbohydrate part plays a pivotal role in the biological activity of the resulting saponin. researchgate.net

Design and Synthesis of Novel Lupane Scaffolds and Hybrid Molecules

Modern drug discovery efforts focus on the rational design and synthesis of novel molecular scaffolds and hybrid molecules that combine the lupane core with other pharmacophores to create agents with enhanced efficacy and novel mechanisms of action.

Hybrid Molecules: This approach involves covalently linking the lupane triterpenoid to another biologically active molecule. For example, novel hybrids have been synthesized by introducing a 2-aminobenzamide (B116534) moiety at the C-28 position of betulinic acid derivatives, yielding conjugates with interesting anticancer activity. researchgate.net Another strategy involves creating conjugates with triphenylphosphonium (TPP⊕) cations. These lipophilic cations can promote the accumulation of the molecule within mitochondria, making them a promising tool to improve the bioavailability and targeted cytotoxicity of betulin derivatives. mdpi.com

Novel Scaffolds: Researchers have designed and synthesized new classes of derivatives by introducing novel functional groups. A series of hydroxamate derivatives of betulin and betulinic acid were designed based on the structure of known histone deacetylase (HDAC) inhibitors. researchgate.net Several of these novel hydroxamates showed potent cytotoxic activity, suggesting they could be lead compounds for a new class of anticancer agents. researchgate.net The synthesis of these novel scaffolds often involves multi-step sequences to build complex side chains or functional groups at the C-3 or C-28 positions. researchgate.netresearchgate.net

Application of Biocatalytic Transformations in Lupane Chemistry

The modification of naturally occurring compounds to enhance their therapeutic properties is a cornerstone of medicinal chemistry. dntb.gov.uanih.govmdpi.comnih.gov While traditional organic synthesis has been instrumental, biocatalysis, which utilizes enzymes or whole-cell systems, has emerged as a powerful and environmentally benign alternative. dntb.gov.uamdpi.comnih.govresearchgate.net This approach is particularly relevant for complex molecules like lupane-type triterpenoids, offering high selectivity and milder reaction conditions. dntb.gov.uaresearchgate.netthescipub.com

Biocatalytic methods are employed to overcome the limitations of naturally sourced triterpenes, such as low activity, poor solubility, and limited bioavailability. dntb.gov.uanih.govmdpi.comnih.gov These transformations can lead to the creation of esters, amides, saponins, and sugar conjugates, often with improved pharmacological profiles. dntb.gov.uamdpi.comresearchgate.net

A significant area of interest within lupane chemistry is the biotransformation of readily available precursors like betulin and lupeol into more valuable derivatives such as betulinic acid. dntb.gov.uanih.govthescipub.com This is often achieved through oxidation reactions catalyzed by enzymes, particularly cytochrome P450 monooxygenases. thescipub.comnih.govbeilstein-journals.org

Enzymatic and Microbial Transformations

The enzymatic and microbial transformation of lupane triterpenoids leverages a diverse range of biocatalysts, including isolated enzymes and whole-cell systems from fungi, bacteria, and plant cell cultures. thescipub.comthescipub.com These biocatalysts can perform various chemical modifications on the lupane skeleton with high regio- and stereoselectivity.

Key Biocatalysts and Their Applications:

Fungi: Fungal cultures are among the most effective biocatalysts for transforming lupane-type triterpenoids. thescipub.comthescipub.com Species like Cunninghamella blakesleeana, Armillaria luteo-virens, and Rhodotorula mucilaginosa have demonstrated high conversion rates. thescipub.comthescipub.com Fungi are particularly adept at oxidation reactions. For instance, Aspergillus foetidus and Armillaria luteo-virens have been used to oxidize betulin to betulinic acid. researchgate.net Chaetomium longirostre has been shown to metabolize betulin into 4,28-dihydroxy-3,4-seco-lup-20(29)-en-3-oic acid and betulonic acid into other hydroxylated derivatives. researchgate.net

Bacteria: While less common than fungi, bacteria are also utilized in the biotransformation of lupanes.

Plant Cell Cultures: Cell suspension cultures of plants like Nicotiana tabacum (tobacco) and Catharanthus roseus (Madagascar periwinkle) can modify betulin derivatives, often through oxidation and glycosylation. helsinki.fi

Isolated Enzymes: Cytochrome P450 (CYP) enzymes are crucial for the oxidation of the lupane scaffold. thescipub.comnih.govbeilstein-journals.org These heme-containing monooxygenases catalyze the transfer of an oxygen atom to the substrate. beilstein-journals.org Specifically, enzymes from the CYP716A subfamily are known to be multifunctional C-28 oxidases, capable of sequentially oxidizing lupeol to betulin, betulinic aldehyde, and finally betulinic acid. nih.govbeilstein-journals.orgd-nb.info The expression of these enzymes in host organisms like yeast (Saccharomyces cerevisiae and Yarrowia lipolytica) or microalgae (Phaeodactylum tricornutum) has enabled the heterologous production of betulinic acid. nih.govnih.govd-nb.info

Table of Biocatalytic Transformations of Lupane Derivatives:

| Starting Material | Biocatalyst | Product(s) | Reference |

| Betulin | Armillaria luteo-virens Sacc QH | Betulinic acid | researchgate.net |

| Betulin | Aspergillus foetidus Zu-G1 | Betulinic acid | researchgate.net |

| Betulin | Chaetomium longirostre IFO 9873 | 4,28-dihydroxy-3,4-seco-lup-20(29)-en-3-oic acid | researchgate.net |

| Betulonic acid | Chaetomium longirostre | 4,7β,17-trihydroxy-3,4-seco-28-norlup-20(29)-en-3-oic acid, 7β,15α-dihydoxy-3-oxolup-20(29)-en-28-oic acid | researchgate.net |

| Lupeol | Saccharomyces cerevisiae expressing AtLUP1 and CrAO | Betulin, Betulinic acid | nih.gov |

| Lupeol | Nicotiana benthamiana expressing Barbarea vulgaris OSCs and P450s | Betulinic acid | nih.gov |

| Betulin derivatives | Nicotiana tabacum and Catharanthus roseus cell cultures | Oxidized and glycosylated derivatives | helsinki.fi |

Detailed Research Findings:

Recent research has focused on metabolic engineering to enhance the production of valuable lupane derivatives. By introducing and overexpressing key enzymes in microbial hosts, researchers have significantly increased yields. For example, a multi-modular metabolic engineering strategy in Yarrowia lipolytica led to a substantial production of betulinic acid and total triterpenoids. d-nb.info This involved optimizing the expression of a lupeol synthase, a cytochrome P450/CPR system, and pathways for precursor and cofactor supply. d-nb.info

The use of whole-cell biocatalysis is often preferred over isolated enzymes because many of the key enzymes, like CYPs, are dependent on cofactors such as NADPH, making their in vitro application challenging and costly. thescipub.comthescipub.com Whole-cell systems provide the necessary enzymatic machinery and cofactor regeneration for these complex transformations. thescipub.com

In addition to oxidation, biocatalysis can be employed for glycosylation. The enzymatic synthesis of glycosides and sugar esters can improve the water solubility and bioavailability of triterpenoids. mdpi.com

The biotransformation of betulin derivatives is not limited to microbial cells. Plant cell cultures have also proven to be effective. For example, when semisynthetic betulonic acid-based compounds were introduced to cell cultures of Nicotiana tabacum and Catharanthus roseus, several new oxidized and glycosylated derivatives were produced. helsinki.fi

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Lupane Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of lupane (B1675458) compounds in solution. yu.edu.jo Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, chemists can map out the carbon skeleton and define the three-dimensional arrangement of atoms.

¹H NMR provides information about the proton environments in the molecule. For the lupane skeleton, the spectrum is characterized by a series of overlapping multiplets in the aliphatic region and distinct signals for methyl groups. acs.orgiiarjournals.org The chemical shifts and coupling constants (J-values) of specific protons, such as the H-3 proton if an oxygen-bearing substituent is present, can provide initial clues about their stereochemical orientation. scielo.br

¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments reveal the number and types of carbon atoms (C, CH, CH₂, CH₃). chemsociety.org.ng The chemical shifts of carbons in the lupane framework are well-documented, with diagnostic signals for key positions such as C-3, C-5, and the E-ring carbons (C-19, C-20, C-29, C-30) helping to confirm the lupane skeleton. iiarjournals.orgchemsociety.org.ng

2D-NMR techniques are essential for assembling the complete structure and assigning stereochemistry. semanticscholar.org

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds), allowing for the tracing of proton networks within each ring of the pentacyclic structure. scielo.brlongdom.org

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to, enabling the definitive assignment of carbon signals based on their corresponding proton assignments. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-4 bonds) between protons and carbons. This is crucial for connecting the different spin systems and quaternary carbons, piecing together the entire molecular framework. acs.orgscielo.br For instance, correlations from methyl protons to adjacent quaternary carbons are vital for placing the methyl groups correctly on the A/B, C/D, and E rings. scielo.br

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, regardless of their bonding connectivity. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, which is indispensable for determining relative stereochemistry, such as the orientation of substituents and the conformation of the rings. semanticscholar.orgwordpress.comresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Lupane Derivative (Lupenone) Data synthesized from literature values and may vary slightly based on solvent and specific derivative.

| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) |

|---|---|---|

| 1 | 39.6 | - |

| 2 | 34.2 | - |

| 3 | 218.3 | - |

| 4 | 47.4 | - |

| 5 | 54.9 | - |

| 19 | 47.8 | - |

| 20 | 150.4 | - |

| 23 | 26.6 | 1.08 (s) |

| 24 | 21.1 | 1.03 (s) |

| 25 | 15.8 | 0.93 (s) |

| 29 | 109.8 | 4.59 (s), 4.69 (s) |

| 30 | 19.1 | 1.70 (s) |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a fundamental technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights through the analysis of its fragmentation patterns. chemsociety.org.ng High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement, allowing for the determination of the molecular formula. acs.orgnih.gov

Electron Ionization (EI) MS causes extensive fragmentation of the lupane skeleton, producing a characteristic fingerprint that is diagnostic for this class of triterpenoids. The fragmentation is predictable and provides significant structural information. psu.edu Key fragmentation pathways for the lupane skeleton include:

Cleavage of Ring C: This is a characteristic fragmentation for many pentacyclic triterpenes. For lupane derivatives with a hydroxyl group at the C-3 position, this pathway leads to prominent fragment ions at m/z 207 and m/z 189. psu.eduproquest.com

Loss of the Isopropyl Group: The lupane E-ring features a characteristic isopropyl or isopropenyl group. The loss of this group (43 Da) from the molecular ion is a key diagnostic feature. The fragment at m/z 369 is often attributed to the loss of the isopropyl group from the lupane structure and helps to distinguish it from isomers like oleanane. gummastic.gr

Other Fragmentations: The mass spectra of lupanes also show ions corresponding to the loss of methyl groups (M-15) and water (if hydroxyl groups are present). scielo.br

Table 2: Characteristic Mass Spectrometry Fragments for the Lupane Skeleton

| m/z | Proposed Origin/Significance |

|---|---|

| M+ | Molecular Ion Peak |

| M-15 | Loss of a methyl group (•CH₃) |

| M-43 | Loss of an isopropyl group (•C₃H₇) |

| 369 | Characteristic fragment from loss of the isopropyl side chain from the lupane core. gummastic.gr |

| 218 | Fragment containing rings D and E, common in lupeol-type structures. proquest.com |

| 207 | Fragment from Ring C cleavage, often seen in 3-hydroxy lupanes. psu.eduproquest.com |

| 189 | Base peak in many lupane derivatives, resulting from Ring C cleavage. chemsociety.org.ngpsu.eduproquest.com |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mdpi.com The FTIR spectrum of a lupane derivative provides a molecular fingerprint based on the vibrational frequencies of its chemical bonds. researchgate.net

For the basic lupane skeleton, the spectrum is dominated by absorptions corresponding to C-H bonds. The presence of substituents introduces new, characteristic bands.

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of hydroxyl (-OH) groups. acs.orgnih.gov

C-H Stretching: Strong absorptions between 2850 and 3000 cm⁻¹ are characteristic of the symmetric and antisymmetric stretching of C-H bonds in CH₂, and CH₃ groups of the aliphatic skeleton. nih.gov

C=O Stretching: A strong, sharp absorption band between 1680 and 1750 cm⁻¹ is a clear indicator of a carbonyl group, which could be from a ketone, aldehyde, carboxylic acid, or ester. acs.orgmdpi.com For example, the carbonyl of a carboxylic acid in betulinic acid appears around 1686 cm⁻¹. proquest.com

C=C Stretching: Absorptions for a C=C double bond, such as the exocyclic methylene (B1212753) group at C-20/29 in lupeol (B1675499), typically appear around 1640 cm⁻¹. proquest.comnih.gov

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex series of absorptions corresponding to C-C stretching and various bending vibrations (e.g., -CH₂ and -CH₃), which are unique to the specific molecule. chemsociety.org.ng

Table 3: Common FTIR Absorption Bands in Lupane Triterpenoids

| Frequency Range (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3200 - 3600 (broad) | O-H (Alcohol/Carboxylic Acid) Stretching acs.org |

| 2850 - 3000 (strong) | C-H (Alkane) Stretching nih.gov |

| 1680 - 1750 (strong, sharp) | C=O (Carbonyl) Stretching acs.orgmdpi.com |

| ~1640 (variable) | C=C (Alkene) Stretching nih.gov |

| 1380 - 1460 | -CH₂ and -CH₃ Bending Vibrations chemsociety.org.ng |

| ~1030 | C-O (Alcohol) Stretching chemsociety.org.ngproquest.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. uva.nl The utility of this technique for lupane compounds depends entirely on the presence of chromophores—groups of atoms responsible for light absorption. uva.nl

The saturated lupane skeleton itself lacks conjugated π-systems and therefore does not exhibit significant absorption in the standard UV-Vis range (200-800 nm). proquest.com Its absorption is typically below 200 nm. However, when chromophoric functional groups are introduced into the structure, characteristic absorption maxima (λ_max) appear.

Examples include:

Carbonyl Groups: An isolated ketone or aldehyde group will show a weak n→π* transition at around 280-300 nm. uva.nl

Conjugated Systems: The presence of conjugated double bonds or an aromatic ring attached to the lupane skeleton will result in strong π→π* transitions at longer wavelengths (>220 nm). For instance, a lupane derivative containing a trans-p-coumaroyl ester exhibits strong UV absorption maxima at approximately 227 nm and 312 nm, characteristic of the phenolic acid residue. nih.gov

Table 4: Example UV-Vis Absorption for Substituted Lupane Derivatives

| Lupane Derivative Type | λ_max (nm) | Chromophore |

|---|---|---|

| Lupenone | ~209 proquest.com | Isolated C=O and C=C |

| 3-(trans-p-coumaroyl)-lupeol | 227, 312 nih.gov | p-Coumaroyl ester |

Single-Crystal X-ray Diffraction for Definitive Absolute Configuration

Single-crystal X-ray diffraction (SC-XRD) is the most powerful and definitive technique for determining the three-dimensional structure of a crystalline compound. uhu-ciqso.es It provides precise information on bond lengths, bond angles, and, most importantly, the absolute configuration of all stereocenters in the molecule. conicet.gov.ar

To perform this analysis, a high-quality single crystal of the lupane compound must be grown. uhu-ciqso.es The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build an electron density map, from which the exact position of each atom in the crystal lattice is determined. This method has been used to unequivocally confirm the structures of newly isolated or synthesized lupane derivatives, resolving any ambiguities that may remain after spectroscopic analysis. acs.orgconicet.gov.arresearchgate.net For example, the absolute configuration of 20-(S),29-epoxylupane derivatives was unambiguously confirmed by single-crystal X-ray studies, providing definitive proof of the stereochemical outcome of the epoxidation reaction. conicet.gov.ar

Table 5: Example Crystallographic Data for a Lupane Derivative Data is for a representative crystalline lupane derivative and will vary for other compounds.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic mdpi.com |

| Space Group | P2₁ mdpi.com |

| a (Å) | 6.2351 mdpi.com |

| b (Å) | 26.0156 mdpi.com |

| c (Å) | 12.4864 mdpi.com |

| β (°) | 93.243 mdpi.com |

| Volume (ų) | 2022.17 mdpi.com |

Chromatographic Methodologies (HPLC, GC-MS) for Purity Assessment and Quantification

Chromatographic techniques are essential for the isolation, purification, purity assessment, and quantification of lupane triterpenoids from complex mixtures like plant extracts. advancechemjournal.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone for both preparative isolation and analytical purity testing. advancechemjournal.com

Purity Assessment: Analytical HPLC, often using a reversed-phase C18 column with a mobile phase gradient (e.g., acetonitrile (B52724) and water), is used to separate the target compound from impurities. rjptonline.org A Photodiode Array (PDA) or Diode Array Detector (DAD) can be used to assess peak purity by comparing the UV spectra across an eluting peak. A consistent spectrum across the peak indicates high purity. sepscience.com Purity levels of over 98% for isolated lupane compounds can be confirmed with this method. researchgate.net

Quantification: By creating a calibration curve with a pure standard, HPLC can be used to accurately quantify the amount of a specific lupane derivative in a sample. advancechemjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique particularly suited for the analysis of volatile or semi-volatile compounds. Triterpenoids often require derivatization (e.g., silylation) to increase their volatility before GC analysis.

Separation and Identification: GC-MS provides excellent separation of complex mixtures. It is particularly valuable for distinguishing between closely related isomers, such as lupane and oleanane, which can be difficult to resolve by other means. researchgate.netresearchgate.net The retention time from the GC provides one level of identification, while the mass spectrum provides a definitive fingerprint for confirmation. gummastic.gr

Quantification: GC-MS can be used for the quantification of lupane isomers and other triterpenoids in various samples, including geological and biological materials. nih.govnih.gov

Table 6: Typical Chromatographic Methods for Lupane Analysis

| Technique | Stationary Phase (Column) | Common Application |

|---|---|---|

| HPLC-DAD/PDA | Reversed-Phase (e.g., C18) rjptonline.org | Purity assessment and quantification of isolated compounds. sepscience.comresearchgate.net |

| Preparative HPLC | Reversed-Phase (e.g., C18) | Isolation of pure lupane compounds from extracts. rjptonline.org |

| GC-MS | Non-polar or polar capillary column (e.g., DB-1701) nih.gov | Separation and identification of isomers (e.g., lupane vs. oleanane); analysis of complex mixtures. researchgate.netresearchgate.net |

Structure Activity Relationship Sar Investigations of Lupane Scaffolds

Correlative Studies of A-Ring Modifications and Biological Activity

Modifications on the A-ring of the lupane (B1675458) scaffold are crucial for modulating biological activity. rsc.org Alterations often focus on the C-2 and C-3 positions to enhance cytotoxicity against various cancer cell lines. tmj.rodntb.gov.ua For instance, introducing heterocyclic systems or other functional groups can significantly impact the molecule's interaction with biological targets.

A notable strategy involves the introduction of a 3-pyridinylidene substituent at the C-2 position, which has been shown to slightly improve antiproliferative properties compared to the unmodified parent compound. mdpi.com Further studies have explored fusing heterocyclic rings, such as pyrazine (B50134), to the A-ring of betulinic acid. An A-ring fused pyrazine derivative demonstrated significant inhibition of Leishmania donovani parasite growth at low concentrations, with an IC50 value of 13.2 µM. tmj.ro Similarly, A-seco-amino derivatives have shown activity against the influenza A (H1N1) virus. tmj.ro The synthesis of A-ring azepane and azepinone derivatives has also been evaluated for activity against Mycobacterium tuberculosis. tmj.ro Twenty such derivatives synthesized from betulin (B1666924) showed promising antitubercular activity, with six compounds being highly active against the H37Rv wild strain with a Minimum Inhibitory Concentration (MIC) of 0.5 µM. mdpi.com

Table 1: Biological Activity of A-Ring Modified Lupane Derivatives

| Parent Compound | Modification | Biological Target/Activity | Result (IC50/MIC) | Reference |

|---|---|---|---|---|

| Betulinic Acid | A-ring fused pyrazine | Leishmania donovani | 13.2 µM | tmj.ro |

| Betulin | A-ring azepano derivatives (6 compounds) | Mycobacterium tuberculosis H37Rv | 0.5 µM | mdpi.com |

| Acanthochlamic Acid | A-seco-amino derivatives | Influenza A (H1N1) | More active than parent compound | tmj.ro |

Impact of C-3 Substituents on Bioactivity Profiles

The C-3 hydroxyl group is a primary target for chemical modification in many lupane triterpenoids like betulin. tmj.ro Rational structural changes at this position can significantly boost the antitumor activity of these compounds. rsc.org Research has shown that compared to hydroxyl substitutions, methoxy (B1213986) substitutions in triterpene structures can lead to better anticancer activity. rsc.org

Esterification of the C-3 hydroxyl group is a common strategy. A comparative study of methyl-, pivaloyloxymethyl- (Pom-), and acetoxymethyl- (Acm-) esters of lupane acids found that while methyl and Pom-esters were generally less active than the free acids, certain Acm-esters exhibited cytotoxicity that was similar to or even better than the starting compounds. nih.gov This highlights the importance of the specific ester group in influencing the pharmacological properties of the resulting derivative.

Influence of C-17 and C-28 Alterations on Pharmacological Efficacy

Alterations at the C-17 and C-28 positions are pivotal for enhancing the pharmacological effects of lupane derivatives. rsc.org The C-28 carboxylic acid moiety, in particular, has been a major focus for derivatization. tmj.ro

A series of C-28-amino lupane derivatives were synthesized and evaluated for their in-vitro cytotoxicity against a panel of 60 cancer cell lines. tmj.ro Among these, A-azepano-28-amino-betulin derivatives demonstrated significant activities against all tested cell lines, with IC50 values ranging from 1.16 to 2.27 µM. tmj.rotmj.ro The highest activities were observed against leukemia, breast cancer, colon cancer, and non-small cell lung cancer cell lines. tmj.ro Furthermore, a C-28-amide derivative of azepanobetulin was found to be a promising cholinesterase inhibitor, showing approximately ten times more activity than the reference compound, galantamine hydrobromide. tmj.ro Another study highlighted the role of the C-28 amide side chain in α-glucosidase inhibition, where an imidazole (B134444) amide with an A-lactam cycle proved to be 30 times more active than the standard, acarbose, with an IC50 value of 6.19 µM. tmj.ro

Table 2: Bioactivity of C-28 Modified Lupane Derivatives

| Base Scaffold | C-28 Modification | Biological Target/Activity | Result (IC50) | Reference |

|---|---|---|---|---|

| A-azepano-betulin | Amino group | 60 cancer cell lines | 1.16 - 2.27 µM | tmj.ro, tmj.ro |

| Azepanobetulin | Amide derivative | Cholinesterase inhibition | ~10x more active than galantamine | tmj.ro |

| Imidazole amide | A-lactam cycle | α-glucosidase inhibition | 6.19 µM | tmj.ro |

Effects of E-Ring Modifications and Isoprenyl Side Chain Variations

Modifications to the E-ring of the lupane scaffold have led to the discovery of derivatives with potent cytotoxic activity. A series of derivatives, named betulinines, were prepared from betulin through various oxidative procedures. acs.orgnih.gov These compounds included structures with a lup-18-en-21-one, lup-18-ene-21,22-dione, or 18,19-secolupane system. acs.orgnih.gov SAR studies revealed that derivatives containing an unsaturated ketone or diketone function within the modified E-ring were particularly effective in possessing in-vitro cytotoxic activity against tumor cell lines. acs.orgnih.gov

The isopropenyl group has also been a target for creating new derivatives. For example, 20-oxo-lupane type triterpenoids, which can be obtained via ozonolysis of the isopropenyl group, serve as scaffolds for synthesizing chalcone (B49325) derivatives with potential anticancer activity. mdpi.com

Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational tools and QSAR modeling are increasingly used to understand and predict the biological activity of lupane derivatives. These methods help elucidate the relationship between a molecule's structure and its pharmacological effect, guiding the design of new, more potent compounds. researchgate.net

For instance, molecular docking has been employed to identify potential protein targets for biologically active molecules, correlating computational findings with in-vitro cytotoxic activity. researchgate.net QSAR studies on A-seco-derivatives of betulinic acid identified compounds with potent inhibitory activity against acetylcholinesterase (AChE). Methyl 2-cyano-3,4-seco-dibromo- and 2-cyano-3,4-seco-diazido-derivatives of betulinic acid were identified as mixed-type inhibitors, with Ki values as low as 0.18 µM and 0.21 µM, respectively, indicating a strong potential for these modified triterpenoids in the context of Alzheimer's disease research. nih.gov

Preclinical Pharmacological Research of Lupane Type Triterpenoids

In Vitro Anti-Cancer Activity in Established Cell Lines

Lupane-type triterpenoids, including prominent members like lupeol (B1675499) and betulinic acid, have demonstrated notable anti-cancer activities across a variety of human cancer cell lines in laboratory settings. nih.govresearchgate.net These compounds are recognized for their ability to modulate multiple signaling pathways involved in cell proliferation and death. nih.govresearchgate.netfrontiersin.org

Research has consistently shown that lupane-type triterpenes exhibit cytotoxic and antiproliferative effects against a broad spectrum of tumor cell lines. researchgate.netnih.gov For instance, lupeol has been reported to induce cell death in melanoma (G361), lung carcinoma (A-549), breast carcinoma (MCF-7), and cervical carcinoma (HeLa) cells. nih.govmdpi.com Similarly, betulinic acid and its derivatives have shown potent activity against various cancers, including lung, breast, and pancreatic cancer cell lines. researchgate.netmdpi.com The cytotoxic effects are often concentration-dependent. researchgate.net Some derivatives have demonstrated enhanced biological activity against leukemia cell lines compared to the parent compounds. researchgate.net

The antiproliferative activity of these compounds has been documented against numerous cancer cell lines, as detailed in the table below.

Table 1: In Vitro Cytotoxicity of Lupane-Type Triterpenoids in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound | Cancer Type | Cell Line | Reported IC50 | Source(s) |

|---|---|---|---|---|

| Lupeol | Malignant Melanoma | G361 | 50 µM | nih.govmdpi.com |

| Lupeol | Lung Carcinoma | A-549 | 50 µM | nih.govmdpi.com |

| Lupeol | Breast Carcinoma | MCF-7 | 50 µM | nih.govmdpi.com |

| Lupeol | Cervical Carcinoma | HeLa | 37 µM | nih.govmdpi.com |

| Lupeol | Multiple Myeloma | RPMI 8226 | 50 µM | nih.govmdpi.com |

| Betulinic Acid | Lung Cancer | A549 | 3.8 µM - 63.5 µM | researchgate.net |

| Betulinic Acid | Lung Cancer | NCI-H460 | 63.5 µM | researchgate.net |

| Betulinic Acid | Lung Cancer | Lu1 | >45.2 µM | researchgate.net |

| Betulinic Acid | Pancreatic Cancer | AsPC-1 | Not Specified | nih.gov |

| Lup-28-al-20(29)-en-3-one | Leukemia | Not Specified | Not Specified | researchgate.net |

The anti-cancer effects of lupane-type triterpenoids are largely attributed to their ability to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. researchgate.netnih.gov Betulinic acid, for example, is known to induce apoptosis through a direct effect on mitochondria. researchgate.net Studies have shown that these compounds can trigger the mitochondrial apoptotic pathway by activating caspases, such as caspase-3, -7, and -9. mdpi.com

A key mechanism involves the modulation of the Bcl-2 family of proteins, which regulate apoptosis. frontiersin.org Lupeol has been shown to inhibit the growth of metastatic human melanoma cells by altering the ratio of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. nih.gov Betulinic acid similarly affects the Bax/Bcl-2 ratio, promoting apoptosis. mdpi.com This process often involves DNA fragmentation and the formation of hypodiploid nuclei, which are characteristic features of apoptosis. nih.gov Furthermore, some derivatives have been found to arrest the cell cycle at specific phases, such as G0/G1 or G2/M, thereby halting cancer cell proliferation. frontiersin.orgmdpi.comresearchgate.net

The anti-cancer potential of lupane-type triterpenoids observed in vitro has been corroborated by in vivo studies using preclinical xenograft models, where human tumor cells are implanted into immunodeficient mice. nih.govmdpi.com Lupeol treatment has been shown to inhibit the growth of tumors originating from human pancreatic cancer cells (AsPC-1) in a xenograft mouse model. nih.gov In this model, the tumor growth inhibition was associated with the compound's ability to decrease the expression of specific proteins within the tumors. nih.gov

Similarly, lupeol has demonstrated efficacy in inhibiting the growth of highly metastatic human melanoma tumors in an athymic nude mouse model. nih.gov This in vivo effect was linked to the modulation of Bcl-2 and Bax protein levels, consistent with in vitro findings. nih.gov Betulinic acid has also been shown to reduce tumor growth in various xenograft models, including those for lung cancer. nih.gov These studies underscore the potential of lupane-type triterpenes to suppress tumor development in a living organism. core.ac.uk

Anti-Inflammatory Properties in Preclinical Models

In addition to their anti-cancer activities, lupane-type triterpenoids possess significant anti-inflammatory properties. researchgate.netnih.govresearchgate.net They have been shown to target key molecular pathways involved in the inflammatory response. nih.gov

A hallmark of the anti-inflammatory action of lupane-type triterpenes is their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.govresearchgate.net In laboratory models, these compounds effectively suppress NO production in macrophage-like cell lines (such as RAW 264.7) that have been stimulated with inflammatory agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). researchgate.netacs.org

This inhibition of NO production is directly linked to the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.govacs.orgnih.gov Several studies have confirmed that lupane-type triterpenes, including lupeol acetate (B1210297) and other derivatives, suppress the gene and protein expression of iNOS in activated macrophages. nih.govresearchgate.netnih.gov

Table 2: Anti-Inflammatory Activity of Lupane-Type Triterpenoids (in vitro) This table is interactive. You can sort and filter the data.

| Compound Class | Model System | Inflammatory Stimulus | Effect | Mechanism | Source(s) |

|---|---|---|---|---|---|

| Lupane (B1675458) Triterpenoids | RAW 264.7 Macrophages | LPS | Inhibition of NO Production | Suppression of iNOS Expression | researchgate.netacs.orgnih.gov |

| Lupeol Acetate | Stimulated Human Neutrophils | Not Specified | Inhibition of MPO Release | Not Specified | nih.gov |

| Lupeol Acetate | Murine Paw Edema Model | Carrageenan | Reduced iNOS Activity | Not Specified | nih.gov |

| Acankoreagenin & Impressic Acid | Activated Macrophages | LPS | Inhibition of NO Production | Blockade of NF-κB Signaling | researchgate.net |

| 3α,11α-dihydroxy-23-oxo-lup-20(29)-en-28-oic acid | RAW 264.7 Macrophages | LPS | Inhibition of TNF-α, IL-1β, HMGB1 | Inhibition of NF-κB Activation | researchgate.net |

| 3α,11α,23-trihydroxy-lup-20(29)-en-28-oic acid | RAW 264.7 Macrophages | LPS | Inhibition of TNF-α, IL-1β, HMGB1 | Inhibition of NF-κB Activation | researchgate.net |

Lupane-type triterpenoids effectively modulate the immune response by reducing the release of key pro-inflammatory cytokines. researchgate.netspandidos-publications.com These cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and high mobility group box 1 (HMGB1), are crucial drivers of the inflammatory cascade. researchgate.netthermofisher.com

Studies on various lupane derivatives, such as acankoreosides isolated from Acanthopanax gracilistylus, have demonstrated a significant reduction in the production and mRNA expression of TNF-α and IL-1β in LPS-stimulated macrophages. researchgate.netspandidos-publications.com These compounds also inhibit the secretion of HMGB1, which is considered a late-stage inflammatory mediator. researchgate.netspandidos-publications.com The mechanism underlying this cytokine modulation is often the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression. researchgate.netresearchgate.netspandidos-publications.com There is also evidence that certain lupane-type triterpenoids can increase the levels of anti-inflammatory cytokines like IL-2 and IFN-γ in some in vivo models, suggesting a complex immunomodulatory role. researchgate.netfrontiersin.org

In Vivo Anti-Inflammatory Efficacy in Animal Models (e.g., ear edema, arthritis)

Lupane-type triterpenoids, including gamma-lupane derivatives, have demonstrated notable anti-inflammatory effects in various in vivo animal models. These compounds have been evaluated for their ability to mitigate inflammation in models of ear edema and arthritis, showing promising results.

In studies utilizing the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice, certain lupane derivatives have shown significant anti-inflammatory properties. researchgate.net For instance, flavanones and a dihydrochalcone (B1670589) exhibited potent anti-inflammatory activity with IC50 values ranging from 0.72 to 1.31 µmol/ear. researchgate.net Similarly, other lupane compounds, lippiolide and lippiolic acid, proved to be more active than the cycloartane (B1207475) triterpene also tested in the TPA-induced ear mouse edema model. researchgate.net The anti-inflammatory effects of betulinic acid, a well-known lupane-type triterpene, have also been confirmed in the TPA-induced ear edema model. frontiersin.org Topical application of betulinic acid resulted in a reduction of edema. frontiersin.org The mechanism of action in some of these models is suggested to be related to the inhibition of protein kinase C and phospholipase A2 activation. scielo.br

Lupane-type triterpenoids have also been investigated for their potential in managing arthritis. Lupeol, a lupane triterpenoid (B12794562) found in many edible fruits and vegetables, has been shown to inhibit the PI3K/Akt signaling pathway in collagen-induced arthritis (CIA) in rats. nih.gov Further research on other lupane derivatives in arthritis models has indicated a reduction in articular damage, cartilage destruction, and inflammatory cell infiltration. nih.gov These effects are potentially mediated through the inhibition of Th1 and Th17 differentiation and an increase in regulatory T cells. nih.gov A chloroform (B151607) extract of Ziziphus jujuba stem bark, which yielded a new lupane triterpenoid named Hussainate, demonstrated anti-inflammatory activity in a carrageenan-induced inflammation model in rats, comparable to the standard drug dexamethasone. researchgate.net The mechanism appeared to involve the downregulation of key inflammatory mediators like TNF-α, COX-2, NF-κB, and IL-1β. researchgate.net

Table 1: In Vivo Anti-Inflammatory Activity of Lupane-Type Triterpenoids

| Compound/Extract | Animal Model | Key Findings | Reference(s) |

|---|---|---|---|

| Flavanones and Dihydrochalcone | TPA-induced ear edema (mouse) | IC50 values ranging from 0.72 to 1.31 µmol/ear. | researchgate.net |

| Lippiolide and Lippiolic Acid | TPA-induced ear edema (mouse) | More active than cycloartane 5. | researchgate.net |

| Betulinic Acid | TPA-induced ear edema (mouse) | Reduction in edema upon topical application. | frontiersin.org |

| Lupeol | Collagen-induced arthritis (rat) | Inhibited PI3K/Akt signaling. | nih.gov |

| Hussainate (from Ziziphus jujuba) | Carrageenan-induced inflammation (rat) | Reduced edema, comparable to dexamethasone; downregulated TNF-α, COX-2, NF-κB, and IL-1β. | researchgate.net |

Antimicrobial Activity

Lupane-type triterpenoids have been identified as possessing significant antibacterial properties against a range of pathogenic bacteria.

Against Staphylococcus aureus , a Gram-positive bacterium, several lupane derivatives have shown inhibitory effects. Three lupane-type triterpenoids isolated from Sonneratia alba demonstrated activity against S. aureus ATCC 6538, with minimum inhibitory concentrations (MICs) ranging from 15-33 µg/mL. researchgate.net Hops bitter β-acids, including lupulone, have also shown potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The efficacy of lupane compounds against Escherichia coli , a Gram-negative bacterium, has also been explored. While some studies suggest that lupane-type triterpenoids are generally more effective against Gram-positive bacteria, there is evidence of activity against E. coli. researchgate.net For instance, a Maillard reaction product of chitosan (B1678972) and glucosamine, prepared using gamma irradiation, exhibited high antibacterial activity against E. coli, reducing bacterial density by over 4 logs. mdpi.comnih.gov

In the context of Mycobacterium tuberculosis , the causative agent of tuberculosis, lupane-type triterpenes have emerged as promising candidates for new drug development. nih.govnih.gov Betulin (B1666924), a lupane triterpene, has been the subject of a patent as a tuberculosis treating and preventing agent. nih.gov Synthetic modifications of the lupane scaffold have led to derivatives with enhanced antimycobacterial potential. nih.gov For example, A-azepano-28-cinnamoyloxybetulin was identified as a lead derivative with a MIC of 2 µM against M. tuberculosis H37Rv. nih.gov Furthermore, extracts from the hop plant (Humulus lupulus) have been shown to inhibit drug-resistant strains of M. tuberculosis. mdpi.com

Table 2: Antibacterial Activity of Lupane-Type Triterpenoids

| Compound/Extract | Bacterial Strain(s) | Key Findings (MIC values, etc.) | Reference(s) |

|---|---|---|---|

| Lupane-type triterpenoids from Sonneratia alba | Staphylococcus aureus ATCC 6538 | MICs ranging from 15-33 µg/mL. | researchgate.net |

| Lupulone | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent antibacterial effect. | nih.gov |

| Chitosan-glucosamine Maillard reaction product | Escherichia coli | Reduced bacterial density by over 4 logs. | mdpi.comnih.gov |

| A-azepano-28-cinnamoyloxybetulin | Mycobacterium tuberculosis H37Rv | MIC of 2 µM. | nih.gov |

| Hop (Humulus lupulus) extracts | Drug-resistant M. tuberculosis | Inhibitory activity observed. | mdpi.com |

Beyond their antibacterial properties, lupane-type triterpenoids have demonstrated potential as antifungal and antimalarial agents.

Some lupane alkaloids have shown fungicidal properties, for instance, against Aspergillus niger. mdpi.com